3-(4-Acetylphenyl)benzonitrile
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Overview
Description
3-(4-Acetylphenyl)benzonitrile is a chemical compound with the molecular formula C15H11NO. It belongs to the family of benzonitriles and is characterized by the presence of an acetyl group attached to a phenyl ring, which is further connected to a benzonitrile moiety. This compound is a yellow crystalline solid and is commonly used in various fields of research, including chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Acetylphenyl)benzonitrile typically involves the reaction of 4-acetylphenylboronic acid with benzonitrile under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium complexes and requires a base such as potassium carbonate in an organic solvent like toluene or ethanol .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as ionic liquids as solvents, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: 3-(4-Acetylphenyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed:
Oxidation: 3-(4-Carboxyphenyl)benzonitrile.
Reduction: 3-(4-Aminophenyl)benzonitrile.
Substitution: 3-(4-Nitrophenyl)benzonitrile, 3-(4-Halophenyl)benzonitrile.
Scientific Research Applications
3-(4-Acetylphenyl)benzonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a fluorescent probe for biological imaging.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials and as an intermediate in the synthesis of dyes and pigments .
Mechanism of Action
The mechanism of action of 3-(4-Acetylphenyl)benzonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The acetyl group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. The nitrile group can also participate in interactions with nucleophiles, influencing the compound’s reactivity and binding properties .
Comparison with Similar Compounds
Benzonitrile (C6H5CN): A simpler analog with a single phenyl ring and a nitrile group.
4-Acetylbenzonitrile (C9H7NO): Contains an acetyl group and a nitrile group attached to a single phenyl ring.
Uniqueness: 3-(4-Acetylphenyl)benzonitrile is unique due to the presence of both an acetyl group and a benzonitrile moiety on a biphenyl structure. This combination imparts distinct chemical and physical properties, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
3-(4-acetylphenyl)benzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO/c1-11(17)13-5-7-14(8-6-13)15-4-2-3-12(9-15)10-16/h2-9H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRWQSYBXUHJWHV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C2=CC=CC(=C2)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20400583 |
Source
|
Record name | 3-(4-acetylphenyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20400583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
253678-90-9 |
Source
|
Record name | 3-(4-acetylphenyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20400583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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